BenchChemオンラインストアへようこそ!

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

Solid-phase peptide synthesis Orthogonal protecting group strategy Fmoc/tBu chemistry

2-[3-Benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid (CAS 959583-57-4; synonyms: (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one) is an enantiomerically pure, orthogonally protected 2-oxopiperazine (ketopiperazine) building block. It integrates four functional domains in a single scaffold: a base-labile Fmoc N-protecting group compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS), a stereodefined (3S)-benzyl substituent, a 2-oxopiperazine ring that enforces a γ-turn backbone conformation, and an N1-acetic acid side chain amenable to peptide coupling or further derivatization.

Molecular Formula C28H26N2O5
Molecular Weight 470.5 g/mol
Cat. No. B12315752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Molecular FormulaC28H26N2O5
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)
InChIKeyCIHGDYQPEAZKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-Benzyl-4-(Fmoc)-2-oxopiperazin-1-yl]acetic Acid – Chiral Piperazinone Building Block for Orthogonal SPPS and Conformationally Constrained Peptidomimetics


2-[3-Benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid (CAS 959583-57-4; synonyms: (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one) is an enantiomerically pure, orthogonally protected 2-oxopiperazine (ketopiperazine) building block . It integrates four functional domains in a single scaffold: a base-labile Fmoc N-protecting group compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS), a stereodefined (3S)-benzyl substituent, a 2-oxopiperazine ring that enforces a γ-turn backbone conformation, and an N1-acetic acid side chain amenable to peptide coupling or further derivatization [1]. The compound has molecular formula C₂₈H₂₆N₂O₅, molecular weight 470.52 g·mol⁻¹, and is supplied as a white powder with an optical rotation of [α]D +59 ± 2° (c = 1, DMF) .

Why Generic Piperazine-Acetic Acid or Mono-Fmoc Building Blocks Cannot Substitute for 2-[3-Benzyl-4-(Fmoc)-2-oxopiperazin-1-yl]acetic Acid


A procurement decision based solely on the presence of an Fmoc group or a piperazine ring overlooks the cooperativity of structural features that differentiate this compound. The simpler analog 4-Fmoc-1-piperazineacetic acid (CAS 180576-05-0) lacks both the 2-oxo group and the 3-benzyl substituent, eliminating the conformational constraint required for inverse γ-turn induction . The Boc-protected analog (S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid employs acid-labile rather than base-labile protection, precluding its direct use in standard Fmoc-SPPS workflows without a protecting-group swap [1]. Analogs in which the benzyl group is replaced by methyl or isobutyl (CAS 1240584-98-8, 1240589-47-2) alter the steric and stereoelectronic properties at the C3 position, which governs diastereoselectivity in downstream alkylation reactions and modulates the geometric fidelity of the γ-turn [2]. Consequently, substituting any one feature degrades, singly or in combination, the orthogonal protection scheme, the conformational preorganization, or the stereochemical integrity that collectively define the utility of the target compound.

Quantitative Differential Evidence: 2-[3-Benzyl-4-(Fmoc)-2-oxopiperazin-1-yl]acetic Acid vs. Closest Analogs


Orthogonal Fmoc Deprotection Kinetics: ~300-Fold Faster Than Boc Removal with Full Orthogonality to Acid-Labile Side-Chain Protection

The Fmoc group of the target compound is cleaved with a half-life (t₁/₂) of approximately 6 seconds in 20% (v/v) piperidine in DMF at room temperature, enabling complete deprotection (>99.99%) within approximately 1.3 minutes [1]. In contrast, the Boc group on the directly analogous scaffold (S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid requires treatment with 50–55% TFA in dichloromethane for 30–50 minutes at room temperature for full removal [2]. The Fmoc group is furthermore completely stable to TFA, allowing orthogonal removal of acid-labile side-chain protecting groups (tBu, Boc, Trt, Pbf) without premature N-deprotection [1]. This orthogonality is the mechanistic basis for the Fmoc/tBu SPPS strategy and is not available with a Boc-protected piperazinone building block.

Solid-phase peptide synthesis Orthogonal protecting group strategy Fmoc/tBu chemistry

Enantiopurity and Stereochemical Identity: Defined (3S)-Configuration with [α]D +59° and ≥99% HPLC Purity

The target compound is supplied as the single (3S)-enantiomer with a measured specific optical rotation of [α]D +59 ± 2° (c = 1, DMF) and a minimum HPLC purity of ≥99% . This stereochemical integrity is essential because the diastereoselective C3-alkylation of 2-oxopiperazine enolates—a key transformation for constructing 1,3,4-trisubstituted peptidomimetics—proceeds with the stereochemical outcome dictated by the C3 substituent, and the use of racemic or epimerized material would yield inseparable diastereomeric mixtures [1]. The unprotected precursor (S)-2-(3-benzyl-2-oxopiperazin-1-yl)acetic acid (CAS 1240582-13-1) lacks the Fmoc group and requires re-protection before SPPS use, introducing additional synthetic steps and potential for racemization .

Chiral building block Diastereoselective synthesis Stereochemical quality control

Conformationally Constrained γ-Turn Scaffold: NMR-Verified Inverse γ-Turn Stabilization by 3(S)-Substituted-2-Oxopiperazines

Tetrapeptide analogues incorporating a 3(S)-substituted-2-oxopiperazine dipeptide template were shown by ¹H NMR analysis in chloroform (CDCl₃) to adopt a well-defined inverse γ-turn conformation [1]. The 2-oxopiperazine ring enforces this turn geometry by covalently bridging the Ni and Ni₊₁ backbone atoms through an ethylene unit, replacing the labile i ← i+2 hydrogen bond that defines a natural γ-turn with a stable carbon–carbon constraint [2]. The unsubstituted 2-oxopiperazine also supports a γ-turn; however, the 3(S)-benzyl substituent on the target building block introduces a stereoelectronically defined side-chain orientation that mimics the i+1 residue of a canonical γ-turn (ϕ, ψ dihedral angles constrained to approximately −75° and +65°, respectively) [3]. In contrast, the simpler 4-Fmoc-1-piperazineacetic acid lacks the 2-oxo group entirely and cannot enforce a turn conformation, while the linear Fmoc-amino acid building blocks (e.g., Fmoc-Phe-OH) provide no backbone conformational restriction whatsoever.

Peptidomimetic design Conformational constraint γ-Turn mimetic

Fmoc-Specific UV Spectrophotometric Monitoring: λmax 266 nm Enables Real-Time Deprotection Reaction Tracking

The 9-fluorenylmethyl group possesses a strong ultraviolet absorbance at λmax 266 nm in DMF, with the dibenzofulvene–piperidine adduct released upon Fmoc deprotection quantifiable by inline UV detectors integrated into automated peptide synthesizers [1]. This enables real-time, quantitative monitoring of each deprotection cycle, providing direct feedback on reaction completion and preventing deletion sequences caused by incomplete Fmoc removal [2]. In contrast, the Boc protecting group lacks a strong, distinct UV chromophore; Boc deprotection (TFA-mediated) cannot be monitored spectrophotometrically in real time, and reaction completion must be inferred indirectly (e.g., Kaiser or chloranil colorimetric tests) [3]. The target compound, bearing an Fmoc group on the piperazinone N4, permits this inline monitoring when used as a building block in automated SPPS.

SPPS automation Real-time reaction monitoring Process analytical technology

Purity Benchmarking: ≥99% HPLC vs. 95–97% for Simpler Commercial Fmoc-Piperazine Building Blocks

The target compound is routinely supplied with a certified HPLC purity of ≥99% (Chem-Impex, Catalog No. 22685) . By comparison, the simpler, non-oxopiperazine analog 4-Fmoc-1-piperazineacetic acid is supplied at ≥97.0% purity (Sigma-Aldrich, CAS 180576-05-0; CymitQuimica, 95% purity) . In Fmoc-SPPS, each 1% of impurity in a building block can cumulatively reduce the crude peptide purity by approximately 1–2% per coupling step when the impurity is a reactive, chain-terminating species; over a typical 10–20 amino acid peptide synthesis, a 2–4% purity difference in a single building block can translate to a 10–25% reduction in final crude peptide purity [1].

Building block quality HPLC purity Peptide synthesis yield

High-Value Application Scenarios for 2-[3-Benzyl-4-(Fmoc)-2-oxopiperazin-1-yl]acetic Acid Based on Verified Differential Evidence


Automated Fmoc-SPPS of Conformationally Constrained Peptide Libraries Incorporating a γ-Turn Mimetic

In high-throughput peptide library synthesis on automated Fmoc-SPPS synthesizers, the target compound can be coupled directly as a dipeptide template building block at any position where a γ-turn is desired. The Fmoc group permits standard inline UV-monitored deprotection cycles (t₁/₂ ≈ 6 s in 20% piperidine/DMF [1]), while the (3S)-benzyl-2-oxopiperazine core enforces the inverse γ-turn conformation verified by NMR [2]. This eliminates the need for post-synthetic cyclization or turn-inducing sequence design. The ≥99% HPLC purity ensures that the building block does not introduce deletion or truncation byproducts across a multi-well library synthesis campaign.

Orthogonal Protection Cascade for Multifunctional Peptidomimetic Assembly

When a synthetic sequence requires selective deprotection of acid-labile groups (e.g., tBu esters, Boc-protected lysine side chains, or Trt-protected residues) in the presence of an N-terminal amine that must remain protected, the Fmoc group on this compound remains completely intact under TFA treatment [1]. This orthogonality, verified by the Fmoc group's acid stability, enables a protection/deprotection cascade where the N1-acetic acid side chain can first be coupled to a resin-bound peptide, followed by TFA-mediated side-chain deprotection, and then Fmoc removal for further chain elongation—a sequence impossible with a Boc-protected piperazinone analog [2].

Synthesis of Phenylalanine-Containing γ-Turn Peptidomimetics Targeting GPCR or Protease Receptors

The (3S)-benzyl substituent on the 2-oxopiperazine ring geometrically emulates the i+1 phenylalanine side chain of a γ-turn [1]. This is directly relevant to the design of CCK-4 receptor ligands, BACE1 inhibitors, and other targets where a phenylalanine residue occupies the i+1 position of a turn. Literature precedent demonstrates that N-benzyl-2-oxopiperazine-containing inhibitors achieve BACE1 Ki values as low as 2 nM when combined with appropriate P2–P3 ligands [2], establishing the benzyl-substituted 2-oxopiperazine as a privileged scaffold for turn-dependent molecular recognition. The target compound provides this pharmacophoric element pre-installed and ready for direct incorporation.

Quality-Controlled Scale-Up for GMP Peptide API Manufacturing

In the context of scaling peptide active pharmaceutical ingredient (API) production from milligram research quantities to multi-kilogram GMP campaigns, the availability of the target building block with a certified HPLC purity of ≥99% [1] and defined stereochemical identity ([α]D +59 ± 2°) reduces the regulatory burden of impurity profiling. The Fmoc group's strong UV absorbance at 266 nm [2] further supports process analytical technology (PAT) implementation, allowing real-time reaction monitoring in pilot-scale SPPS reactors to ensure each coupling and deprotection step meets predefined acceptance criteria before proceeding.

Quote Request

Request a Quote for 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.